(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
Description
Properties
IUPAC Name |
(2Z)-2-(4-chlorophenyl)-2-hydroxyiminoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-6-3-1-5(2-4-6)7(10-13)8(11)12/h1-4,13H,(H,11,12)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSIVJPBFDJWMO-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to a condensation reaction with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde derivatives, while reduction can produce 4-chloroaniline derivatives.
Scientific Research Applications
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Chlorinated Auxin Analogs
4-Chloroindole-3-acetic acid (4-Cl-IAA)
- Structure : Indole ring with a chlorine atom at position 4 and an acetic acid side chain.
- Comparison : Unlike the target compound, 4-Cl-IAA lacks the oxime group and features an indole core, which is critical for binding auxin receptors in plants. The target compound’s oxime group may reduce receptor affinity but enhance stability under oxidative conditions.
- Activity : 4-Cl-IAA is a potent natural auxin, promoting cell elongation and root development, whereas the target compound’s activity remains speculative without direct evidence .
Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid)
- Structure: Quinoline ring with chlorine atoms at positions 3 and 7, plus a carboxylic acid group.
- Comparison: The quinoline core provides π-π stacking interactions absent in the target compound’s simpler phenyl group. Both compounds have chlorinated aromatic systems, but quinclorac’s herbicidal activity (via inhibition of cellulose biosynthesis) likely arises from its distinct heterocyclic structure .
Pharmaceutical Derivatives with Chlorophenyl and Acetic Acid Groups
Cetirizine Derivatives
- Structure : Piperazine-linked 4-chlorophenyl group and acetic acid (e.g., levocetirizine dihydrochloride).
- Comparison : Cetirizine’s piperazine linker facilitates interaction with histamine H1 receptors, while the target compound’s oxime group may engage in hydrogen bonding or metal chelation. The absence of a piperazine ring in the target compound suggests divergent pharmacological targets, possibly unrelated to antihistamine activity .
Compounds with N-Hydroxyimino Groups
β-Lactam Antibiotics (e.g., Ceftazidime Derivatives)
- Structure: Bicyclic β-lactam core with an N-hydroxyimino acetamido side chain.
- Comparison : The oxime group in β-lactams enhances resistance to β-lactamase enzymes. Similarly, the target compound’s oxime may improve stability against hydrolytic degradation. However, the absence of a β-lactam ring in the target compound precludes antibiotic activity .
Thiazolidinone and Chromene Derivatives
2,6-Dichloro-4-[(Z)-{(2Z)-3-(4-Chlorophenyl)-2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxyacetic Acid
- Structure: Thiazolidinone ring with multiple chlorophenyl groups and acetic acid.
- Comparison: The thiazolidinone core introduces sulfur-based electronic effects and conformational rigidity, unlike the target compound’s flexible oxime-acetic acid system. This structural difference may lead to variations in solubility and target specificity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Biological Activity |
|---|---|---|---|---|
| (2Z)-2-(4-Chlorophenyl)-2-(N-hydroxyimino)acetic acid | 214.6 | Oxime, 4-chlorophenyl, acetic acid | ~1.8 | Potential agrochemical/pharma |
| 4-Cl-IAA | 209.6 | Indole, acetic acid | ~2.5 | Plant growth regulation |
| Quinclorac | 242.1 | Quinoline, carboxylic acid | ~3.0 | Herbicide |
| Levocetirizine | 388.9 | Piperazine, 4-chlorophenyl, acetic acid | ~2.1 | Antihistamine |
Table 2: Key Research Findings
Biological Activity
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is a compound recognized for its unique structural features, particularly the presence of a chlorophenyl group and a hydroxyimino functional group. This compound belongs to the family of α-amino acids and has garnered attention in synthetic and medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid can be represented as follows:
This structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest in pharmacological studies.
Biological Activity
Research indicates that (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid exhibits several biological activities, including:
- Antioxidant Properties : The hydroxyimino group is known to enhance the compound's antioxidant capacity, which can protect cells from oxidative stress.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
- Potential Anti-inflammatory Effects : Preliminary data indicate that (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid may modulate inflammatory responses, although further studies are required to confirm these findings.
The mechanism by which (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid exerts its biological effects is not fully elucidated. However, its structural features allow it to interact with various biological targets, potentially influencing signaling pathways related to inflammation and oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenylglycine | Amino acid derivative | Lacks hydroxyimino functionality |
| N-Hydroxyiminopropanoic acid | Similar functional groups | Different carbon chain length |
| 4-Chloro-N-hydroxyphenylacetamide | Contains both chlorophenyl and hydroxy groups | Acetamide vs. acetic acid base |
The unique combination of functional groups in (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid. For instance:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant inhibition of certain enzymatic activities associated with metabolic disorders.
- Animal Models : In vivo studies are currently underway to assess the efficacy and safety profile of (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid in relevant animal models.
- Predictive Modeling : Computational studies utilizing drug design software have predicted favorable binding interactions between this compound and various biological targets, indicating its potential as a lead candidate for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise synthesis : Begin with the esterification of substituted phenylglycine derivatives, followed by hydrolysis under controlled acidic or basic conditions to yield the carboxylic acid moiety (e.g., hydrolysis of ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate to 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid, as described in ).
- Optimization : Adjust pH during hydrolysis (e.g., neutralization to pH 7–8) to minimize side reactions. Monitor reaction progress via TLC or HPLC.
- Yield improvement : Use high-purity starting materials and inert atmospheres to prevent oxidation of the hydroxyimino group. Typical yields range from 80–90% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be observed?
- Key Techniques :
-
<sup>1</sup>H NMR : Look for the singlet corresponding to the CH2 group adjacent to the sulfonamide or hydroxyimino moiety (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl) .
-
HRMS : Confirm molecular ion peaks (e.g., [M-H]<sup>−</sup> at m/z 247.9833 for related analogs) .
-
Solid-state deuterium NMR : Analyze deuterium quadrupolar coupling constants (e.g., C-2H2 = -93% in 2-(4-chlorophenyl) acetic acid derivatives) to study molecular dynamics and hydrogen bonding .
Spectral Marker Expected Value/Feature Reference CH2 (<sup>1</sup>H NMR) δ 3.84 ppm (singlet) Aromatic protons δ 7.23–7.37 ppm (doublets) HRMS [M-H]<sup>−</sup> m/z 247.9833 (C8H8ClNO4S)
Q. How does the solid-state structure of related chlorophenyl acetic acid derivatives inform crystallization and stability?
- Crystallography Insights : Co-crystallization with pyridine-based ligands (e.g., 2-(4-chlorophenyl)acetic acid with hydrazine derivatives) reveals O–H⋯N hydrogen bonding (bond length ~1.8–2.0 Å) and torsional angles (e.g., C1–C7–C8–O2 = 25.4°) influencing packing .
- Stability : The dihedral angle between the carboxylic acid and aromatic ring (72.9°) impacts intermolecular interactions and thermal stability (mp 126–128°C for analogs) .
Advanced Research Questions
Q. How can computational methods like DFT address tautomeric equilibria of the N-hydroxyimino group?
- Methodology :
- DFT Calculations : Optimize geometries of (Z)- and (E)-isomers using B3LYP/6-311++G(d,p) basis sets. Compare energy barriers for tautomerism (e.g., oxime ↔ nitroso).
- Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature stabilizes the hydroxyimino tautomer, as seen in related Co(II) and Cu(II) complexes .
- Validation : Cross-reference computed IR/NMR spectra with experimental data to resolve tautomeric ambiguities .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Approach :
- Experimental Reassessment : Use standardized shake-flask methods with buffers (pH 1–13) and solvents (DMSO, methanol).
- Role of Substituents : Chlorine’s hydrophobicity reduces aqueous solubility, while the hydroxyimino group enhances polarity. For analogs, solubility in DMSO is typically >50 mg/mL .
- Troubleshooting : If solubility conflicts arise, check crystallinity (via XRD) and purity (via HPLC) .
Q. How does the chlorophenyl substituent influence biological activity and target interactions?
- Molecular Docking : The 4-chlorophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450). Docking studies of analogs show binding affinities (ΔG = -8.2 kcal/mol) via π-π stacking and halogen bonding .
- Bioactivity : Chlorine improves membrane permeability and resistance to metabolic oxidation, critical for antimicrobial or anticancer activity .
Data Contradiction Analysis
Q. How to address discrepancies in deuterium NMR data for dynamic studies?
- Case Study : For 2-(4-chlorophenyl)[2,2-<sup>2</sup>H2]acetic acid, deuterium quadrupolar splitting (C-2H2 = -93%) varies with temperature ().
- Resolution : Use variable-temperature NMR to distinguish static vs. dynamic disorder. For example, single-transition spectra at 298 K show inequivalent deuterons, while double-transition spectra confirm deuteration at a single site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
